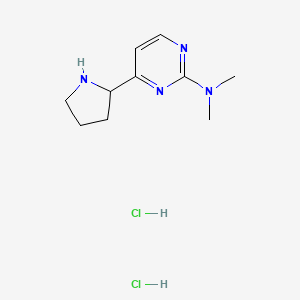
2-(Bromomethyl)-6-chlorobenzaldehyde
科学的研究の応用
Molecular Structure and Conformational Analysis
- A study by Schāfer, Samdal, and Hedberg (1976) on 2-chlorobenzaldehyde explored its molecular structure using electron diffraction, focusing on the isomeric composition and geometries of cis and trans forms, relevant to understanding the behavior of similar compounds including 2-(Bromomethyl)-6-chlorobenzaldehyde (Schāfer, Samdal, & Hedberg, 1976).
Synthesis Techniques and Market Demands
- Han Zhi (2002) discussed the synthesis, application, and market trends of 2-Chlorobenzaldehyde and 2,6-Dichlorobenzaldehyde, providing insights into synthetic methods and industrial applications for related compounds like this compound (Han Zhi, 2002).
Polymer Synthesis
- Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to hyperbranched polymers. This showcases the potential for this compound in creating complex polymer structures (Uhrich, Hawker, Fréchet, & Turner, 1992).
Infrared Spectral Analysis
- Parlak and Ramasami (2020) conducted an infrared spectroscopy study on 2-bromo-4-chlorobenzaldehyde, providing insights into molecular interactions and solvent effects. This research is pertinent for understanding the spectral properties of similar compounds like this compound (Parlak & Ramasami, 2020).
Synthesis of Heteroditopic Ligands
- Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) explored the bromo-methylation of salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, for synthesizing piperazine-containing ligands. This methodology could be applicable to this compound for similar purposes (Wang et al., 2006).
Reactions with Transition Metal Complexes
- Blum, Aizenshtat, and Iflah (1976) studied the reaction of chlorobenzaldehydes with IrCl(CO)(PPh3)2, leading to halogen transfer and extrusion. This research might be extended to this compound to understand its reactivity with metal complexes (Blum, Aizenshtat, & Iflah, 1976).
Bromination of Dihydropyridines
- Mirzaei and Zenouz (1997) demonstrated the selective synthesis of 2-monobromomethyl 1,4-dihydropyridines, which could be relevant for the bromination techniques applicable to this compound (Mirzaei & Zenouz, 1997).
Applications in Organic and Coordination Chemistry
- The work by Drewes, Taylor, Ramesar, and Field (1995) on the reactions of α-Bromomethyl-Propenoate Esters, including their interaction with benzaldehyde and salicylaldehyde, sheds light on the potential applications of this compound in the field of organic and coordination chemistry (Drewes, Taylor, Ramesar, & Field, 1995).
Educational Application in Organic Chemistry
- Phonchaiya, Panijpan, Rajviroongit, Wright, and Blanchfield (2009) used 2-chlorobenzaldehyde in a Cannizzaro reaction as part of a green chemistry laboratory exercise, demonstrating its educational utility in organic chemistry which can be relevant for this compound (Phonchaiya et al., 2009).
Reaction with Nucleophiles
- Alker and Swanson (1990) confirmed the structure of a product obtained from a 1,4-dihydropyridine reacting with pyridinium bromide perbromide, which can provide insights into the reactivity of this compound with nucleophiles (Alker & Swanson, 1990).
特性
IUPAC Name |
2-(bromomethyl)-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAJBBOGNCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
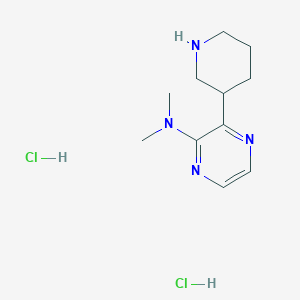
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
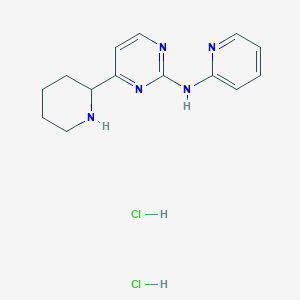
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
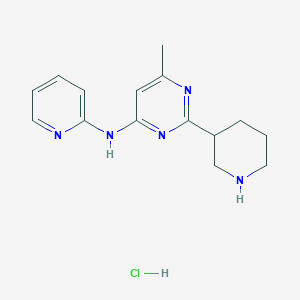
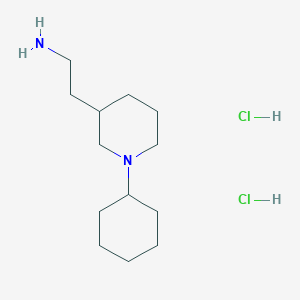
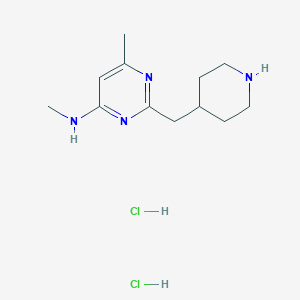

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)

